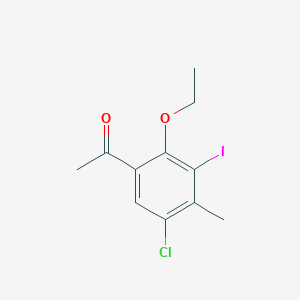

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone

Description

Acetophenone Derivatives in Modern Organic Chemistry

Acetophenone derivatives constitute a fundamental class of aromatic ketones that have played pivotal roles in organic synthesis for over a century. The parent compound acetophenone, characterized by its simplest ketone derivative structure of benzene, serves as the foundational framework for an extensive family of substituted aromatic ketones. These compounds are distinguished by their ability to undergo diverse chemical transformations while maintaining structural integrity through the stabilizing influence of the aromatic ring system.

The significance of acetophenone derivatives in modern organic chemistry extends beyond their role as simple starting materials. These compounds function as versatile synthetic intermediates capable of participating in numerous reaction pathways including nucleophilic addition reactions, electrophilic aromatic substitution, and metal-catalyzed coupling reactions. The carbonyl group in acetophenone derivatives exhibits unique reactivity patterns due to the electronic influence of the adjacent aromatic system, which delocalizes electron density and modulates the electrophilic character of the carbonyl carbon.

Contemporary research has demonstrated that acetophenone derivatives serve as essential building blocks in the synthesis of complex natural products, pharmaceutical intermediates, and advanced materials. The structural diversity achievable through systematic substitution of the aromatic ring has enabled the development of compounds with precisely tailored properties for specific applications in medicinal chemistry, materials science, and catalysis. This versatility has established acetophenone derivatives as indispensable tools in the modern synthetic chemist's arsenal.

The electronic properties of acetophenone derivatives are particularly noteworthy due to the conjugation between the carbonyl group and the aromatic ring. This conjugation results in activation of the benzene ring toward electrophilic substitution reactions, with the ketone function serving as an electron-withdrawing group that directs incoming electrophiles to the meta position. This predictable reactivity pattern has been exploited extensively in the development of regioselective synthetic methodologies.

Significance of Polysubstituted Aromatic Ketones

Polysubstituted aromatic ketones represent a sophisticated class of organic compounds that have garnered increasing attention due to their unique structural complexity and diverse reactivity profiles. These compounds, characterized by multiple substituents on the aromatic ring, offer enhanced synthetic versatility compared to their monosubstituted counterparts. The presence of multiple functional groups creates opportunities for selective transformations and provides access to molecular architectures that would be difficult to achieve through alternative synthetic approaches.

The strategic importance of polysubstituted aromatic ketones lies in their ability to serve as key intermediates in the synthesis of complex molecules with biological activity. Research has demonstrated that the specific arrangement and nature of substituents on the aromatic ring can dramatically influence the compound's reactivity, selectivity, and biological properties. This relationship between structure and function has made polysubstituted aromatic ketones valuable targets for pharmaceutical research and development.

Organocatalytic benzannulation reactions have emerged as particularly powerful methods for constructing polysubstituted aromatic ketones with high levels of regio- and stereoselectivity. These transformations enable the assembly of complex aromatic architectures under mild reaction conditions while maintaining exceptional control over the substitution pattern. The development of these methodologies has significantly expanded the scope of accessible polysubstituted aromatic ketones and has facilitated their incorporation into diverse synthetic strategies.

The electronic effects of multiple substituents in polysubstituted aromatic ketones create unique opportunities for fine-tuning molecular properties. Electron-donating groups such as alkoxy substituents can enhance nucleophilic reactivity at specific positions, while electron-withdrawing groups like halogens can modulate electrophilic behavior. This ability to precisely control electronic properties through substitution patterns has proven invaluable in the design of compounds with specific reactivity profiles and biological activities.

Historical Development of Halogenated and Alkoxylated Acetophenones

The development of halogenated and alkoxylated acetophenones has followed a trajectory closely tied to advances in synthetic methodology and the growing demand for structurally complex organic intermediates. Early work in this field focused primarily on monochlorinated acetophenones, which were initially prepared using sulfuryl chloride in chlorinated solvents. These pioneering studies established the fundamental principles of halogenation reactions on acetophenone derivatives and provided the foundation for subsequent developments in the field.

The introduction of iodination methodologies represented a significant advancement in the preparation of halogenated acetophenones. Research has demonstrated that aromatic ketones can be efficiently transformed into corresponding alpha-iodo ketones using combinations of copper(II) oxide and iodine under neutral reaction conditions. This methodology provided access to previously challenging synthetic targets and expanded the scope of available halogenated acetophenone derivatives.

Process improvements in halogenated acetophenone synthesis have focused on developing more environmentally benign and industrially viable methods. The replacement of chlorinated solvents with alternatives such as toluene has been a major focus of recent research, driven by both environmental considerations and the desire to reduce the formation of undesired side products. These improvements have made the large-scale production of halogenated acetophenones more practical and economically viable.

The development of alkoxylated acetophenones has paralleled advances in etherification chemistry and has been driven by the unique properties imparted by alkoxy substituents. These substituents serve as both protecting groups and activating groups, depending on the specific synthetic context. The ability to introduce alkoxy groups with high regioselectivity has enabled the preparation of acetophenone derivatives with precisely defined substitution patterns, which are essential for many advanced synthetic applications.

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone: Discovery and Development

This compound, bearing the Chemical Abstracts Service number 1382996-91-9, represents a remarkable example of highly substituted acetophenone architecture. This compound contains four distinct substituents on the aromatic ring: a chlorine atom at the 5-position, an ethoxy group at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position. The systematic incorporation of these diverse functional groups creates a molecule with unique electronic and steric properties that distinguish it from simpler acetophenone derivatives.

The molecular structure of this compound, with formula C₁₁H₁₂ClIO₂ and molecular weight 338.573 g/mol, reflects the complexity achievable through modern synthetic methods. The presence of both electron-withdrawing groups (chlorine and iodine) and an electron-donating group (ethoxy) creates a complex electronic environment that influences the compound's reactivity and potential applications. The methyl substituent provides additional steric bulk and serves as a potential site for further functionalization reactions.

Development of synthetic routes to this compound requires careful consideration of the order of substitution reactions due to the directing effects of different functional groups. The presence of multiple halogens necessitates selective reaction conditions to avoid unwanted substitution or elimination reactions. This synthetic challenge has made the compound an interesting target for demonstrating advanced synthetic methodologies and has contributed to its value as a research compound.

The compound's structure incorporates elements from several important classes of substituted acetophenones, including halogenated derivatives and alkoxylated systems. This combination of structural features makes it a valuable model compound for studying the effects of multiple substituents on aromatic ketone reactivity and provides insights into the behavior of complex polysubstituted systems. The specific substitution pattern also creates opportunities for selective transformations that take advantage of the different reactivities of the various functional groups present.

Research Significance and Applications Overview

The research significance of this compound extends far beyond its structural complexity, encompassing its potential applications in diverse areas of chemical research and development. As a polysubstituted aromatic ketone, this compound serves as an excellent model system for investigating the effects of multiple substituents on molecular properties and reactivity patterns. The combination of electron-withdrawing and electron-donating groups creates a unique electronic environment that can provide valuable insights into structure-activity relationships in aromatic systems.

The presence of multiple reactive sites in this compound makes it particularly valuable for synthetic methodology development. The iodine substituent provides an excellent leaving group for cross-coupling reactions, while the chlorine atom offers opportunities for nucleophilic aromatic substitution. The ethoxy group can participate in various transformations, including demethylation to reveal phenolic functionality, and the ketone group remains available for standard carbonyl chemistry. This multifunctionality makes the compound an ideal candidate for demonstrating the power of modern synthetic methods.

In the context of materials science applications, acetophenone derivatives have demonstrated significant utility as photoinitiators, liquid crystal components, and polymer precursors. The specific substitution pattern of this compound suggests potential applications in these areas, particularly where the combination of electronic properties and structural features could provide enhanced performance characteristics. The compound's ability to participate in photochemical processes may be particularly relevant for applications requiring light-activated transformations.

The pharmaceutical potential of polysubstituted acetophenone derivatives has been well-established through numerous examples of biologically active compounds containing similar structural motifs. While specific biological data for this compound may be limited, the structural similarity to known bioactive compounds suggests potential for pharmaceutical applications. The compound could serve as a valuable intermediate in the synthesis of more complex therapeutic agents or as a lead compound for medicinal chemistry optimization efforts.

Properties

IUPAC Name |

1-(5-chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO2/c1-4-15-11-8(7(3)14)5-9(12)6(2)10(11)13/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAGKEPCFUVVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Iodination of Phenolic Precursors

a. Direct Electrophilic Iodination Using Iodine and Oxidants

The most common approach involves electrophilic substitution on phenolic compounds bearing substituents that direct iodine to specific positions. For example, phenols with hydroxyl or methoxy groups facilitate ortho- and para-iodination. The process typically employs iodine (I₂) in the presence of an oxidant such as hydrogen peroxide, potassium iodide, or organic oxidants, to generate the electrophilic iodine species.

- In a study on phenol iodination, iodine was activated using potassium iodide and an oxidant, such as hydrogen peroxide, under mild conditions, leading to regioselective iodination at the desired position.

- Enzymatic iodination using laccase from Trametes versicolor with potassium iodide (KI) and aerial oxygen as oxidant has been demonstrated as a sustainable alternative, providing high selectivity and efficiency for phenolic substrates.

b. Enzymatic Iodination Using Laccase

Research indicates that laccase-catalyzed iodination is an effective, eco-friendly method. The enzyme catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂), which then electrophilically substitutes onto phenolic rings.

- The phenolic substrate, such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde, is reacted with potassium iodide (KI), laccase enzyme, and oxygen.

- The reaction proceeds under mild conditions (pH ~5, room temperature), with air bubbling providing the oxidant.

- Reaction times vary from 15 to 48 hours, depending on substrate reactivity.

| Method | Oxidant | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic iodination | Aerial oxygen | Laccase | pH 5, room temp | Up to 85% |

Stepwise Synthesis Pathway for the Target Compound

a. Synthesis of the Phenolic Intermediate

The phenolic precursor, such as 4-hydroxy-3-methoxybenzaldehyde, is prepared via standard aromatic substitution reactions or commercial procurement. The phenol is often substituted with halogens or methyl groups to direct subsequent iodination.

b. Iodination of Phenolic Precursors

Following the preparation of the phenolic precursor, iodination is performed as follows:

- Dissolve the phenolic compound in a suitable solvent (e.g., acetonitrile, DMSO).

- Add potassium iodide (3-8 equivalents) as the iodine source.

- Introduce an oxidant, such as hydrogen peroxide or an enzymatic system (laccase), to generate reactive iodine.

- Maintain reaction conditions at room temperature, with stirring and oxygen bubbling if enzymatic catalysis is used.

- Monitor reaction progress via TLC or spectroscopic methods.

c. Purification and Characterization

Post-reaction, the mixture is quenched with sodium thiosulfate to remove excess iodine, then extracted with ethyl acetate, washed, dried, and purified via flash chromatography.

Data Table Summarizing Preparation Methods

| Method | Reagents | Oxidant | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Chemical iodination | I₂, KI | H₂O₂ or organic oxidant | None | Acetonitrile/DMSO | Room temp | 12-24 h | 60-85% | regioselective, requires purification |

| Enzymatic iodination | KI, laccase | O₂ | Trametes versicolor | Buffer (pH 5) | Room temp | 15-48 h | Up to 85% | eco-friendly, selective |

Notes on Reaction Conditions and Optimization

- Oxidants: Hydrogen peroxide, potassium persulfate, or enzymatic systems are common.

- Catalysts: Enzymatic methods are preferred for sustainability and selectivity.

- Solvent Choice: Polar aprotic solvents such as acetonitrile or DMSO facilitate efficient iodination.

- Reaction Monitoring: TLC, UV-Vis, or NMR spectroscopy ensures complete conversion.

- Purification: Flash chromatography on silica gel effectively isolates the iodinated product.

Research Findings and Innovations

Recent advances emphasize environmentally benign approaches, notably enzyme-catalyzed iodination, which reduces hazardous waste and improves regioselectivity. Studies demonstrate that laccase-mediated iodination can be scaled up and adapted for various phenolic substrates, including derivatives relevant to the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and iodine.

Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

Substitution Reactions: Products include various halogenated derivatives.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone has been investigated for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of inhibitors targeting specific biological pathways, particularly in oncology and inflammation.

Case Study: PI3K Inhibition

Recent studies have highlighted the role of compounds similar to this compound in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer progression. For instance, derivatives of this compound have shown promising results in preclinical models for treating PI3K-related disorders .

Synthetic Intermediate

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction Pathways :

- Nucleophilic Substitution : The iodo group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : The ethoxy group can participate in coupling reactions to form larger molecular frameworks.

Material Science Applications

In material science, compounds like this compound are explored for their potential use in developing new polymers or coatings due to their chemical stability and reactivity.

Research Findings

Studies have indicated that incorporating halogenated compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound's halogen substituents may contribute to improved fire resistance and durability of materials .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone is not well-documented. its chemical structure suggests that it may interact with various molecular targets through electrophilic and nucleophilic interactions. The presence of halogens and other functional groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares substituent configurations, molecular weights (MW), melting points (m.p.), and key properties of structurally related compounds:

*Estimated MW based on molecular formula C₁₀H₁₁ClIO₂.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- Iodo vs. Chloro : The 3-iodo group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling) compared to chloro analogs like 28478-40-2 .

- Ethoxy vs. Hydroxy : Replacing the 2-hydroxy group (as in ) with ethoxy reduces hydrogen bonding, lowering melting points and increasing lipophilicity.

Synthetic Accessibility :

- Iodinated derivatives (e.g., 292144-86-6) are synthesized via direct iodination of hydroxy precursors .

- Methoxy/ethoxy groups are introduced via alkylation or Sandmeyer reactions (e.g., 28478-40-2 ).

Biological Relevance: While the target compound’s bioactivity is undocumented, analogs like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show potent antiplasmodial activity (pIC₅₀ = 8.2129 vs.

Data Tables

Biological Activity

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone, with the CAS number 1382996-91-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₂ClIO₂

- Molecular Weight : 338.573 g/mol

- Structural Characteristics : The compound features a chloro and iodo substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the realms of anticancer and antimicrobial properties. Below are some key findings related to its biological activity:

Antitumor Activity

Recent studies have highlighted the potential of halogenated phenyl compounds in inhibiting tumor growth. For instance:

- Compounds with similar structural motifs have shown IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects. Specific studies have reported:

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or receptors associated with cancer progression:

- Inhibition of Kinases : Many halogenated phenolics inhibit receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and survival.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (chlorine and iodine) is crucial for enhancing the biological activity of such compounds. The following table summarizes the SAR findings related to similar compounds:

| Compound | Substituents | IC₅₀ (nM) | Biological Activity |

|---|---|---|---|

| A | Cl, I | 64 | Antiproliferative |

| B | F, Cl | 5.3 | EGFR Inhibition |

| C | Br | 1400 | Moderate potency |

Case Studies

- Anticancer Studies : A study involving a series of synthesized phenyl derivatives demonstrated that modifications at the para position significantly enhanced cytotoxicity against various tumor cell lines. The study reported that introducing an ethoxy group improved solubility and bioavailability, making these compounds more effective in vivo .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of halogenated phenyl ethanones, revealing that certain derivatives exhibited significant activity against gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated acetophenone derivatives typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For example, in analogous compounds, ZnCl₂-catalyzed reflux with glacial acetic acid is used to introduce acetyl groups, followed by sequential halogenation (e.g., iodination via electrophilic substitution) . Key considerations include:

- Order of substituent introduction : Halogens like iodine are often introduced last due to their sensitivity to harsh conditions.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .

- Purification : Recrystallization from ethanol/DMF mixtures removes unreacted intermediates, as demonstrated in structurally related acetophenones .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (split patterns due to Cl, I, and CH₃ substituents). Methyl ketone protons appear at δ ~2.6 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with halogen loss (e.g., m/z corresponding to [M-I]⁺) .

- IR Spectroscopy : Confirm the ketone C=O stretch (~1680–1720 cm⁻¹) and aryl-halogen bonds (C-Cl ~600 cm⁻¹; C-I ~500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound’s structure?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

- Cross-validation : Compare experimental data (X-ray crystallography , IR) with DFT-optimized geometries. For example, hydrogen bonding in the crystal lattice (C–H···O interactions) may shift NMR signals .

- Dynamic NMR : Probe temperature-dependent splitting to identify hindered rotations (e.g., ethoxy group) .

- High-resolution MS : Confirm molecular formula accuracy to rule out isotopic interference from iodine .

Q. What strategies are recommended for analyzing hydrogen bonding patterns and their impact on crystallographic packing?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular architectures. For example, bifurcated C–H···O bonds in related compounds create 1D chains along specific crystallographic axes .

- SHELX refinement : Use programs like SHELXL to model thermal motion and disorder, particularly for flexible ethoxy groups .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., I···H contacts) to explain packing efficiency .

Q. How does the steric and electronic interplay of multiple halogen substituents (Cl, I) influence regioselectivity in further functionalization?

Methodological Answer:

- Electronic effects : Iodo groups act as ortho/para directors but are susceptible to oxidative elimination. Chlorine’s electronegativity deactivates the ring, slowing electrophilic attacks .

- Steric hindrance : The 3-iodo and 4-methyl groups may block access to adjacent positions, favoring meta substitution in cross-coupling reactions.

- Catalyst design : Use bulky ligands (e.g., cyclometalated palladacycles) to mitigate steric challenges in Suzuki-Miyaura couplings .

Q. What experimental precautions are critical for studying the thermal stability of this compound?

Methodological Answer:

- DSC/TGA : Monitor decomposition temperatures (TGA) and phase transitions (DSC). For analogous compounds, boiling points ~469 K have been reported .

- Inert atmosphere : Prevent iodine sublimation or oxidation by conducting reactions under nitrogen/argon .

- Low-polarity solvents : Use toluene or DMF to minimize thermal degradation during reflux .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points reported across studies?

Methodological Answer:

- Recrystallization solvent : Melting points vary with purity. Use single-solvent systems (e.g., ethanol) instead of mixed solvents to standardize results .

- Polymorphism screening : Perform X-ray powder diffraction (XRPD) to detect crystalline phases. For example, a 5°C variation in melting points may indicate polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.